molecular formula C18H27N7O4 B12382354 Mettl3-IN-4

Mettl3-IN-4

Cat. No.: B12382354
M. Wt: 405.5 g/mol
InChI Key: JMNRGOYZLMWBLZ-FEWYLQRLSA-N
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Description

Mettl3-IN-4 is a small molecule inhibitor targeting the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modifications. These modifications are essential for regulating various biological processes, including RNA stability, splicing, translation, and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mettl3-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Mettl3-IN-4 primarily undergoes reactions typical of small organic molecules, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs of this compound .

Mechanism of Action

Mettl3-IN-4 exerts its effects by inhibiting the methyltransferase activity of METTL3. This inhibition prevents the methylation of adenosine residues in RNA, thereby affecting the stability, splicing, and translation of target mRNAs. The molecular targets include the METTL3 enzyme itself and the RNA substrates it modifies. The pathways involved are primarily related to RNA metabolism and gene expression regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H27N7O4

Molecular Weight

405.5 g/mol

IUPAC Name

(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-(4-pyrrolidin-1-ylbutyl)oxolane-2-carboxamide

InChI

InChI=1S/C18H27N7O4/c19-15-11-16(22-9-21-15)25(10-23-11)18-13(27)12(26)14(29-18)17(28)20-5-1-2-6-24-7-3-4-8-24/h9-10,12-14,18,26-27H,1-8H2,(H,20,28)(H2,19,21,22)/t12-,13?,14+,18-/m1/s1

InChI Key

JMNRGOYZLMWBLZ-FEWYLQRLSA-N

Isomeric SMILES

C1CCN(C1)CCCCNC(=O)[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CCN(C1)CCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

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